4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety, a pyrazole ring, and a butanoic acid group, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps One common synthetic route starts with the preparation of the quinoline derivative, which is then reacted with phenylhydrazine to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sodium carbonate or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield various reduced forms of the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells .
Medicine
In medicine, this compound is explored for its therapeutic potential. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimalarial effects. The presence of the pyrazole ring further enhances its biological activity .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable component in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. The pyrazole ring can modulate the activity of various enzymes and receptors, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Quinazoline derivatives: These compounds share structural similarities with quinoline derivatives and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its combination of the quinoline and pyrazole moieties, which confer a wide range of biological activities. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject for scientific research .
Properties
IUPAC Name |
4-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-14-5-4-6-16-11-17(25(26)27-24(14)16)19-13-18(28-29(19)22(30)9-10-23(31)32)15-7-8-20(33-2)21(12-15)34-3/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCLNRQVXKECQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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